molecular formula C19H36BNO2Si B14836590 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole

Cat. No.: B14836590
M. Wt: 349.4 g/mol
InChI Key: QUVFRUXXLKSSME-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with a triisopropylsilyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole typically involves the reaction of a pyrrole derivative with a boronic ester and a silylating agent. The reaction conditions often require the use of a base, such as sodium hydride or potassium tert-butoxide, and an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The silyl and boron groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole involves its interaction with molecular targets through its boron and silicon moieties. The boron atom can form reversible covalent bonds with nucleophiles, while the silyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole: Lacks the triisopropylsilyl group, making it less stable and less lipophilic.

    1-(Triisopropylsilyl)-1H-pyrrole: Does not contain the boron moiety, limiting its reactivity and applications in boron chemistry.

Uniqueness

The presence of both the dioxaborolane and triisopropylsilyl groups in 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrole imparts unique properties, such as enhanced stability, reactivity, and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C19H36BNO2Si

Molecular Weight

349.4 g/mol

IUPAC Name

tri(propan-2-yl)-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrol-1-yl]silane

InChI

InChI=1S/C19H36BNO2Si/c1-14(2)24(15(3)4,16(5)6)21-13-11-12-17(21)20-22-18(7,8)19(9,10)23-20/h11-16H,1-10H3

InChI Key

QUVFRUXXLKSSME-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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